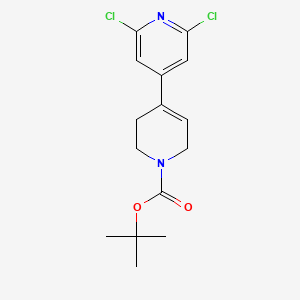

tert-butyl 4-(2,6-dichloropyridin-4-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Übersicht

Beschreibung

“tert-Butyl (2,6-dichloropyridin-4-yl)carbamate” is a chemical compound with the CAS Number: 501907-61-5 . It has a molecular weight of 263.12 .

Synthesis Analysis

The synthesis of “tert-Butyl (2,6-dichloropyridin-4-yl)carbamate” involves a mixture of 2,6-dichloropyridin-4-amine, (Boc)20, and DMAP in THF, which is heated to 60°C to 70°C for 23 hours .Molecular Structure Analysis

The molecular formula of “tert-Butyl (2,6-dichloropyridin-4-yl)carbamate” is C10H12Cl2N2O2 .. It has a high GI absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.64 .

Wissenschaftliche Forschungsanwendungen

Synthesis in Anticancer Drug Development

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, is a significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from commercially available materials. This compound plays a crucial role in targeting the PI3K/AKT/mTOR pathway in cancer, which is vital for cell growth and survival. Despite the development of numerous antitumor drugs, there is a continuous need for effective drugs to overcome resistance issues in cancer therapeutics. This compound, and its derivatives, show promise in this area of research (Zhang, Ye, Xu, & Xu, 2018).

Structural Studies and Molecular Packing

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a structurally similar compound, reveal its molecular packing driven by strong O-H...O=C hydrogen bonds. These studies provide insight into the molecular structure and packing characteristics of such compounds, which are essential for understanding their interaction mechanisms and potential applications in various fields, including drug design (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Palladium-Catalyzed Coupling Reactions

The compound tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with various arylboronic acids. This process produced a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's utility in creating diverse chemical structures through palladium-catalyzed reactions, which are crucial in synthetic chemistry and drug development (Wustrow & Wise, 1991).

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another related compound, is an important intermediate in synthesizing biologically active compounds like crizotinib. Its synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The success in synthesizing such intermediates is pivotal for developing new drugs and exploring their potential in treating various diseases (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(2,6-dichloropyridin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)11-8-12(16)18-13(17)9-11/h4,8-9H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCPWKZRCSVCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=NC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2648354.png)

![3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648361.png)

![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)

![6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2648364.png)

![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2648369.png)

![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2648370.png)